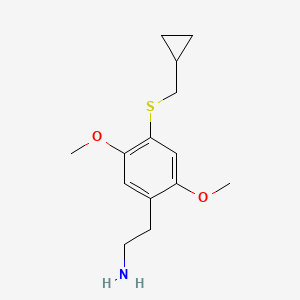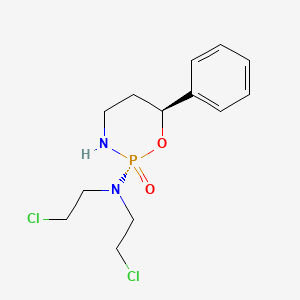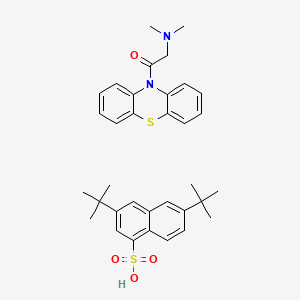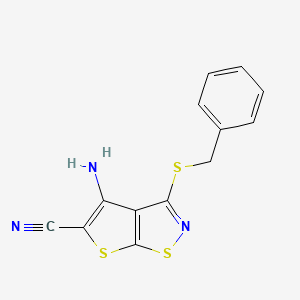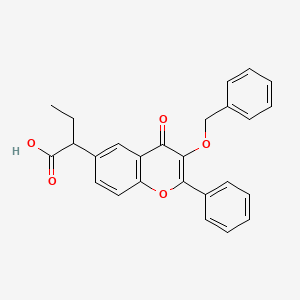
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is a complex organic compound with a unique structure that includes both hydroxyl and keto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent extraction and crystallization are common techniques used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-(3-Hydroxy-4-(5-hydroxyhexyl)-5-oxo-2(5H)-furanylidene)acetic acid
- (E)-(3-Hydroxy-4-(4-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
Uniqueness
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is unique due to its specific hydroxyl and keto group positioning, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and application.
Eigenschaften
CAS-Nummer |
54854-93-2 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
(2E)-2-[3-hydroxy-4-(5-hydroxypentyl)-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C11H14O6/c12-5-3-1-2-4-7-10(15)8(6-9(13)14)17-11(7)16/h6,12,15H,1-5H2,(H,13,14)/b8-6+ |
InChI-Schlüssel |
IYQSVMGNXBKCHB-SOFGYWHQSA-N |
Isomerische SMILES |
C(CCC1=C(/C(=C\C(=O)O)/OC1=O)O)CCO |
Kanonische SMILES |
C(CCC1=C(C(=CC(=O)O)OC1=O)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


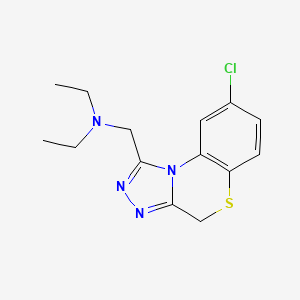


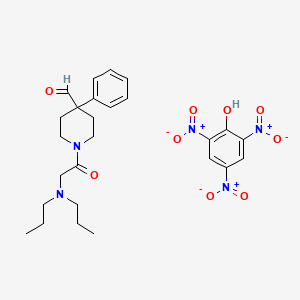
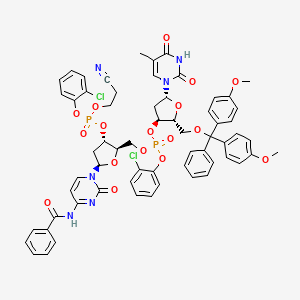
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)



